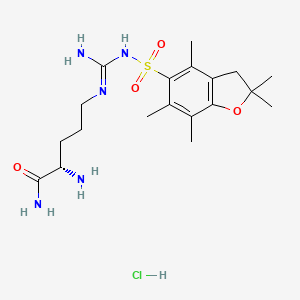

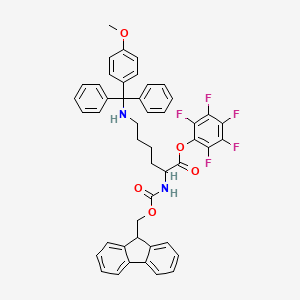

Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Lys(Mmt)-OPfp is a derivative of lysine, a building block used in peptide synthesis . It is particularly useful for the synthesis of branched peptides and peptides modified at the lysine side-chain . The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM .

Synthesis Analysis

Fmoc-Lys(Mmt)-OPfp is synthesized using a continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, and nanomaterials in a standard Fmoc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Mmt)-OPfp is complex, with an empirical formula of C41H40N2O5 . The molecule has a molecular weight of 640.77 .Chemical Reactions Analysis

The side-chain Mmt group of Fmoc-Lys(Mmt)-OPfp can be selectively removed in the same manner as Mtt with 1% TFA in DCM . This property makes it an excellent derivative for the synthesis of branched peptides and peptides modified at the lysine side-chain .Physical And Chemical Properties Analysis

Fmoc-Lys(Mmt)-OPfp is a powder form substance . It is used in peptide synthesis and has an amine functional group . The storage temperature recommended for Fmoc-Lys(Mmt)-OPfp is 2-8°C .Applications De Recherche Scientifique

Fmoc-Lys(Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp))-OPfp has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study protein-protein interactions. It has also been used to study enzyme kinetics, as well as to study the biochemical and physiological effects of various compounds.

Mécanisme D'action

Target of Action

Fmoc-Lys(Mmt)-OPfp, also known as Fmoc-L-Lys(Mmt)-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. The role of Fmoc-Lys(Mmt)-OPfp is to add a lysine residue to the peptide chain while protecting the side-chain amino group of the lysine .

Mode of Action

Fmoc-Lys(Mmt)-OPfp interacts with its targets (amino acids in a peptide chain) through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino end of the lysine during peptide bond formation. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added . The Mmt group protects the side-chain amino group of the lysine during synthesis and can be selectively removed under certain conditions .

Biochemical Pathways

The use of Fmoc-Lys(Mmt)-OPfp affects the biochemical pathway of peptide synthesis. It allows for the addition of a lysine residue to the peptide chain without reacting with the side-chain amino group. This is particularly useful in the synthesis of branched peptides and peptides modified at the lysine side-chain .

Pharmacokinetics

The compound’s stability, reactivity, and the conditions under which it is used can impact its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Lys(Mmt)-OPfp’s action is the successful addition of a lysine residue to a peptide chain with the side-chain amino group protected. This allows for further modifications to be made to the peptide without unwanted side reactions .

Action Environment

The action of Fmoc-Lys(Mmt)-OPfp is influenced by environmental factors such as temperature, solvent, and pH. For instance, the compound is typically stored at 2-8°C . The choice of solvent can also impact the efficiency of the peptide synthesis process .

Avantages Et Limitations Des Expériences En Laboratoire

Fmoc-Lys(Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp))-OPfp has several advantages for lab experiments. It is a versatile peptide that can be used to study a variety of biochemical and physiological processes. It is also relatively easy to synthesize and purify, and it is relatively inexpensive. However, it has some limitations as well. It is not as specific as some other peptides, and it is not as stable as some other peptides.

Orientations Futures

There are several potential future directions for the use of Fmoc-Lys(Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp))-OPfp. It could be used to study the effects of compounds on other proteins, such as transcription factors. It could also be used to study the effects of compounds on post-translational modifications, such as phosphorylation. Additionally, it could be used to study the effects of compounds on other cellular processes, such as cell adhesion and migration. Finally, it could be used to study the effects of compounds on disease processes, such as cancer.

Méthodes De Synthèse

Fmoc-Lys(Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp))-OPfp is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a resin, which is then deprotected and cleaved from the resin. The peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and further characterized by mass spectrometry (MS).

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYYVGROLNAODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H39F5N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)